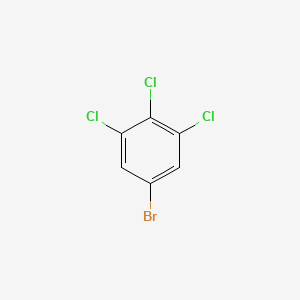
5-Bromo-1,2,3-trichlorobenzene
Übersicht
Beschreibung
5-Bromo-1,2,3-trichlorobenzene is a useful research compound. Its molecular formula is C6H2BrCl3 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Polymer Chemistry and Organic Synthesis
5-Bromo-1,2,3-trichlorobenzene, similar to its related compounds, plays a crucial role in polymer chemistry and organic synthesis. For instance, derivatives like 1,3,5-triazido-2-bromo-4,6-dichlorobenzene have been used as photoactive cross-linking reagents for polymer chemistry. These derivatives also serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
2. Crystal Structure Perturbation
The chemical structure of this compound influences the crystal structures of related compounds. Research on 1,3,5-trichloro-2-bromo-benzene crystals reveals that the substitution of a bromine group can lead to different crystal structures due to lattice instability, demonstrating the specificity of chemical perturbations in crystal structures (Chu & Prasad, 1977).
3. Heat Capacities and Densities Study
Investigations into the heat capacities and densities of liquid chloro-, bromo-, and bromochloro-substituted benzenes, including compounds like this compound, are essential for understanding their thermodynamic properties. Such studies are crucial in fields like material science and chemical engineering (Góralski & Piekarski, 2007).
4. Heterogeneous Catalysis
This compound and its isomers are used in studies on heterogeneous catalysis. For example, the catalyzed dechlorination of these compounds in organic solvents has been researched, which is significant in environmental chemistry for the removal of chlorinated pollutants (Rodríguez & Lafuente, 2002).
5. Catalytic Oxidation Studies
Research on the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, a compound related to this compound, has been conducted to understand the oxidation behavior and the influence of chlorine on active sites in the catalyst. This research is pivotal in environmental remediation and industrial chemistry (Wang et al., 2015).
Safety and Hazards
5-Bromo-1,2,3-trichlorobenzene is classified as hazardous. It has been associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Wirkmechanismus
Mode of Action
5-Bromo-1,2,3-trichlorobenzene is a halogenated benzene derivative. The mode of action of such compounds typically involves electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Pharmacokinetics
Like other halogenated benzene derivatives, it is likely to be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
It is known to be a useful intermediate in the preparation of isoxazole derivatives for controlling parasites .
Biochemische Analyse
Biochemical Properties
5-Bromo-1,2,3-trichlorobenzene plays a significant role in biochemical reactions, particularly in the synthesis of isoxazole derivatives used for controlling parasites . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of 1-(3,4,5-trichloro-phenyl)-2,2,2-trifluoro-ethanone, a key intermediate in the synthesis of veterinary active ingredients . The interactions between this compound and these biomolecules are primarily based on its ability to form stable bonds with halogenated compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, indicating its potential impact on cellular homeostasis . Additionally, it may affect the activity of enzymes involved in metabolic pathways, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . This interaction can result in the modulation of enzyme activity, affecting the metabolic processing of other compounds. Furthermore, this compound can induce changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects may include alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects in controlling parasites . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact becomes significantly pronounced beyond a certain dosage . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution pattern is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical roles.
Eigenschaften
IUPAC Name |
5-bromo-1,2,3-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUMVBQMJFFYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399582 | |
| Record name | 5-bromo-1,2,3-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21928-51-8 | |
| Record name | 5-bromo-1,2,3-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-1,2,3-TRICHLOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)


![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

